molecular formula C19H22ClFN4O3 B2969884 N-(3-chloro-4-fluorobenzyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251595-22-8

N-(3-chloro-4-fluorobenzyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2969884
CAS RN: 1251595-22-8
M. Wt: 408.86
InChI Key: IHPIYWKCZHYOBE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22ClFN4O3 and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Characteristics and Ligand Development

A study on the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors highlighted the potential for developing selective ligands for receptor studies, which could be an application area for the compound , considering its complex structure and potential for specificity (Chaki et al., 1999).

Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, which includes the synthesis, Src kinase inhibitory, and anticancer activities, suggests a path for the compound of interest in cancer research and kinase inhibition (Fallah-Tafti et al., 2011).

Structural Aspects of Amide Compounds

A study on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides demonstrated the importance of structural analysis in understanding the physical and chemical properties of amide compounds, which could relate to the compound of interest's potential applications in material science or pharmaceuticals (Karmakar et al., 2007).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O3/c1-2-14-10-18(27)25(19(23-14)24-5-7-28-8-6-24)12-17(26)22-11-13-3-4-16(21)15(20)9-13/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPIYWKCZHYOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

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